![molecular formula C6H3ClINO2 B1315165 2-Chloro-5-iodonicotinic acid CAS No. 59782-86-4](/img/structure/B1315165.png)
2-Chloro-5-iodonicotinic acid
Overview
Description
2-Chloro-5-iodonicotinic acid is an organic compound with the molecular formula C₆H₃ClINO₂ and a molecular weight of 283.45 g/mol It is a derivative of nicotinic acid, characterized by the presence of both chlorine and iodine atoms on the pyridine ring
Preparation Methods
The synthesis of 2-Chloro-5-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the reaction of 2-hydroxy-5-iodonicotinic acid with thionyl chloride (SOCl₂) in chloroform (CHCl₃) under reflux conditions . This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound as a pale yellow solid. Industrial production methods may involve similar halogenation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-5-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-5-iodonicotinic acid is primarily recognized for its role in the synthesis of various pharmaceutical compounds. Notably, it serves as an intermediate in the production of hypoglycemic agents such as dapagliflozin. The compound's functional groups allow for selective reactions that are crucial in drug development.
Case Study: Synthesis of Dapagliflozin
A study detailed a synthetic route involving this compound, highlighting its utility in creating complex structures necessary for effective hypoglycemic medications. The process involves several steps including iodination and substitution reactions, which leverage the compound's halogen groups to facilitate further chemical transformations .
Agrochemical Applications
In agrochemistry, this compound has been explored for developing herbicides and pesticides. Its structural properties enable the design of molecules that can effectively target specific biological pathways in pests while minimizing environmental impact.
Research Findings
Research indicates that derivatives of this compound exhibit herbicidal activity against various weed species. The compound's ability to modify plant growth regulators makes it a candidate for developing safer agricultural chemicals .
Materials Science Applications
The compound is also being investigated for its potential use in materials science, particularly in the development of new polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced properties such as increased durability and resistance to environmental factors.
Example: Polymer Development
Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in industries requiring robust materials, such as automotive and construction .
Synthetic Methodologies
The synthesis of this compound involves several established methodologies that optimize yield and purity. A notable method includes a multi-step process starting from methyl 2-aminobenzoate, utilizing halogenation and hydrolysis techniques to achieve high-purity products .
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodonicotinic acid is not fully elucidated, but it is believed to interact with specific molecular targets due to its halogenated structure. The presence of chlorine and iodine atoms may enhance its binding affinity to certain enzymes or receptors, influencing biological pathways . Further research is needed to fully understand its molecular targets and pathways involved.
Comparison with Similar Compounds
2-Chloro-5-iodonicotinic acid can be compared with other halogenated nicotinic acid derivatives, such as:
2-Chloro-3-fluoro-5-iodopyridin-4-amine: Similar in structure but with a fluorine atom instead of a hydroxyl group.
2-Chloro-5-iodo-4-methylpyridine: Contains a methyl group, which may alter its chemical reactivity and biological activity.
2,4-Dichloro-5-iodopyridine: Features an additional chlorine atom, potentially affecting its chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical modifications and applications in various fields.
Biological Activity
2-Chloro-5-iodonicotinic acid is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis, and potential applications based on the latest research findings.
Chemical Structure and Properties
This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which may influence its reactivity and biological interactions. The molecular formula is C6H4ClINO2, and it serves as a precursor in various organic synthesis pathways.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural similarities with other biologically active compounds. Research indicates that it may exhibit antimicrobial and anticancer properties, although detailed studies are still limited.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound possess significant antimicrobial activity. For instance, compounds derived from this acid have been tested against various bacterial strains, showing promising Minimum Inhibitory Concentration (MIC) values:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 7.81 |
Compound B | Escherichia coli | 15.62 |
Compound C | Bacillus subtilis | 3.91 |
These findings suggest that modifications to the this compound structure can enhance its antimicrobial efficacy.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets due to the presence of halogen atoms. These interactions may enhance binding affinity to certain enzymes or receptors, influencing various biological pathways.
Case Studies and Research Findings
- Pharmacological Studies : A study demonstrated that derivatives of this compound could act as selective inhibitors for cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to altered pharmacokinetics of concurrent medications, highlighting the compound's relevance in drug development and toxicology .
- CNS Effects : In vivo studies using animal models have shown that certain derivatives may affect central nervous system (CNS) pathways. For instance, behavioral tests indicated alterations in anxiety-like behaviors in mice treated with these compounds, suggesting potential therapeutic applications in anxiety disorders .
- Proteomics Applications : The compound has been suggested as a substrate for protein modification techniques in proteomics research. Its ability to modify proteins could facilitate studies on protein function and interactions within cellular environments .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available nicotinic acid derivatives.
- Halogenation : Chlorination and iodination reactions are performed under controlled conditions to introduce the halogen substituents.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Expanded Biological Testing : Conducting broader assays against a range of pathogens and cancer cell lines to assess efficacy.
- Clinical Trials : Investigating potential clinical applications through well-designed trials.
Properties
IUPAC Name |
2-chloro-5-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZEGLVAGFGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504938 | |
Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-86-4 | |
Record name | 2-Chloro-5-iodo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59782-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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